molecular formula C17H20N6O2S B2871536 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 896798-10-0

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2871536
CAS No.: 896798-10-0
M. Wt: 372.45
InChI Key: VLOVOZBDRDGVEP-UHFFFAOYSA-N
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Description

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a quinazoline core, a pyrazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrazole intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the quinazoline or pyrazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide apart is the combination of these three functional groups in a single molecule, which can result in unique biological and chemical properties not found in simpler compounds.

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-9-14(23-22-11)20-15(24)10-26-17-19-13-6-4-3-5-12(13)16(21-17)18-7-8-25-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,21)(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVOZBDRDGVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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